6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione
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Overview
Description
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the acetylation of a naphthalene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The hydroxyl groups play a crucial role in its binding affinity and specificity, allowing it to modulate biological processes effectively.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-4,5,7-trihydroxy-1,2-naphthalenedione: This compound is similar but lacks one hydroxyl group.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a different structural backbone but share some functional groups.
Uniqueness
6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione is unique due to its specific arrangement of hydroxyl groups and the naphthalene core. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
64000-80-2 |
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Molecular Formula |
C13H10O7 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
6-acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O7/c1-3-8(15)6-7(12(19)9(3)16)13(20)11(18)5(4(2)14)10(6)17/h15,17-18,20H,1-2H3 |
InChI Key |
GSPUJKUSZZBATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C(C(=C2O)C(=O)C)O)O)C(=O)C1=O)O |
Origin of Product |
United States |
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